Methyl 2-(1-benzylpiperidin-3-yl)acetate

Lipophilicity Membrane permeability Chromatographic retention

Methyl 2-(1-benzylpiperidin-3-yl)acetate (CAS 118299‑61‑9; synonyms: 1‑benzyl‑3‑(carbomethoxymethyl)piperidine, methyl N‑benzyl‑3‑piperidylacetate) is a piperidine‑based ester building block carrying an N‑benzyl protecting group and a C‑3 methoxycarbonylmethyl substituent. Its molecular formula is C₁₅H₂₁NO₂ (MW 247.33 g·mol⁻¹), with experimentally derived physicochemical parameters including a calculated LogP of 2.40 and a polar surface area (PSA) of 29.54 Ų.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B13956081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1-benzylpiperidin-3-yl)acetate
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-18-15(17)10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
InChIKeyVMQXJOSCNHSJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1-benzylpiperidin-3-yl)acetate – Structural Identity, Physicochemical Profile, and Comparator Context for Informed Procurement


Methyl 2-(1-benzylpiperidin-3-yl)acetate (CAS 118299‑61‑9; synonyms: 1‑benzyl‑3‑(carbomethoxymethyl)piperidine, methyl N‑benzyl‑3‑piperidylacetate) is a piperidine‑based ester building block carrying an N‑benzyl protecting group and a C‑3 methoxycarbonylmethyl substituent . Its molecular formula is C₁₅H₂₁NO₂ (MW 247.33 g·mol⁻¹), with experimentally derived physicochemical parameters including a calculated LogP of 2.40 and a polar surface area (PSA) of 29.54 Ų [1]. The compound is a saturated, racemic small molecule that belongs to the N‑benzylpiperidine family, a privileged scaffold widely employed in medicinal chemistry for tuning both efficacy and drug‑like properties [2]. Its closest in‑class comparators include the debenzylated analog methyl 2‑(piperidin‑3‑yl)acetate, the free‑acid form 2‑(1‑benzylpiperidin‑3‑yl)acetic acid, the 4‑positional isomer methyl 2‑(1‑benzylpiperidin‑4‑yl)acetate, and the ethyl ester homolog.

Why Generic Substitution of Methyl 2-(1-benzylpiperidin-3-yl)acetate with In‑Class Analogs Fails


In‑class N‑benzylpiperidine esters cannot be freely interchanged because the combination of the N‑benzyl group, the ester moiety, and the C‑3 substitution pattern jointly controls lipophilicity, metabolic susceptibility, and chemical reactivity in ways that are not preserved across even closely related analogs [1]. The presence of the benzyl group raises LogP by approximately 1.5–1.8 log units compared to the debenzylated secondary amine, directly altering membrane permeability, non‑specific binding, and chromatographic behavior. Replacing the methyl ester with the free carboxylic acid reverses the LogP by roughly 2.7–2.9 units and introduces a hydrogen‑bond donor that changes solubility, salt‑formation potential, and the compound’s suitability for further coupling reactions. Moving the acetate chain from the 3‑ to the 4‑position of the piperidine ring alters the trajectory of the side chain and can dramatically affect binding to biological targets and the stereoelectronic properties of downstream derivatives [2]. These quantitative physicochemical differences, detailed in the evidence items below, mean that procurement decisions must be compound‑specific.

Quantitative Differentiation Evidence for Methyl 2-(1-benzylpiperidin-3-yl)acetate Against the Most Relevant Comparators


LogP Advantage of the N‑Benzyl Moiety Over the Debenzylated Secondary Amine

The N‑benzyl group on Methyl 2‑(1‑benzylpiperidin‑3‑yl)acetate provides a substantial and quantifiable increase in lipophilicity relative to the debenzylated analog methyl 2‑(piperidin‑3‑yl)acetate. The target compound has a calculated LogP of 2.40, whereas the debenzylated comparator exhibits a LogP in the range 0.55–0.88 [1]. This difference of approximately 1.5–1.8 log units corresponds to a roughly 30‑ to 60‑fold higher octanol‑water partition coefficient, which directly influences retention in reversed‑phase chromatography and passive membrane permeation in cell‑based assays.

Lipophilicity Membrane permeability Chromatographic retention

Reduced Polar Surface Area (PSA) of the Methyl Ester Versus the Free Carboxylic Acid

The methyl ester form of the target compound possesses a PSA of 29.54 Ų, which is significantly lower than the PSA of the free carboxylic acid analog 2‑(1‑benzylpiperidin‑3‑yl)acetic acid (PSA = 40.5 Ų) [1][2]. The Δ PSA of approximately –11 Ų is accompanied by a LogP shift of roughly +2.7 to +2.9 units (LogP 2.40 for the ester vs. –0.3 to –0.48 for the carboxylic acid). In medicinal chemistry, a PSA below 60 Ų is generally associated with favorable oral absorption, while a PSA below 90 Ų is often used as a threshold for blood‑brain barrier penetration. The ester therefore resides in a physicochemical space that is far more permissive for CNS‑directed programs than the zwitterionic or anionic carboxylate form.

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Synthetic Accessibility of the C‑3 Acetate Substituent Relative to the C‑4 Isomer

The 3‑substituted piperidine scaffold is synthetically more challenging to access than the 4‑substituted isomer, requiring either a multi‑step sequence from pyridine‑3‑carboxaldehyde via addition of phenylmagnesium bromide followed by one‑pot deoxygenation and heteroaromatic ring saturation, or a desymmetrization approach [1]. Commercial availability data indicate fewer suppliers for the 3‑substituted isomer than for the 4‑substituted isomer (methyl 2‑(1‑benzylpiperidin‑4‑yl)acetate, CAS 247259‑33‑2), with typically higher unit costs for the 3‑position variant. This inherent synthetic differential means that for programs specifically requiring a 3‑substituted vector trajectory, the target compound represents a non‑trivial building block whose procurement avoids the need for in‑house development of a multi‑step route.

Positional isomer Synthetic accessibility 3-Substituted piperidine

Role as a Differentiated Intermediate in the Synthesis of Benidipine and Related Dihydropyridine Calcium Channel Blockers

Methyl 2‑(1‑benzylpiperidin‑3‑yl)acetate, or its closely related 3‑acetoacetate analog, serves as the key piperidine‑containing building block in the synthesis of Benidipine hydrochloride (CAS 105979‑17‑7), a marketed 1,4‑dihydropyridine calcium channel blocker [1]. The synthesis proceeds via cyclization of 3‑nitrobenzaldehyde with methyl 3‑aminocrotonate and N‑benzyl‑3‑piperidinyl acetylacetate in refluxing THF. The 3‑substitution pattern on the piperidine ring is essential for the final drug’s pharmacology; the corresponding 4‑substituted analog would not yield the correct regioisomer of Benidipine. The methyl ester group provides a handle for further derivatization after debenzylation, distinguishing it from the ethyl ester analog, which would hydrolyze at a different rate and may alter the pharmacokinetic profile of the final conjugate.

Benidipine Calcium channel blocker Pharmaceutical intermediate

Spectral Characterization Completeness Supports Identity Verification in Regulated Environments

Methyl 2‑(1‑benzylpiperidin‑3‑yl)acetate is one of the relatively few N‑benzylpiperidine‑3‑acetic acid esters for which a complete set of reference spectra (¹H NMR, FTIR, and EI‑MS) is publicly catalogued through the Wiley KnowItAll spectral library (SpectraBase Compound ID 1L2qT6o0La) [1]. This contrasts with several of its positional and functional analogs for which only calculated or partial spectral data are available. The availability of verified experimental spectra reduces the burden of in‑house structural confirmation and supports regulatory identity testing under ICH Q6A guidelines, which is a practical procurement advantage for GMP‑adjacent or IND‑enabling chemistry.

Spectral database Identity verification Regulatory compliance

Optimal Research and Industrial Application Scenarios for Methyl 2-(1-benzylpiperidin-3-yl)acetate Based on Demonstrated Differentiation


Synthesis of Dihydropyridine Calcium Channel Blockers (e.g., Benidipine and Structural Analogs)

The defined 3‑substitution pattern and methyl ester functionality make this compound the required building block for constructing the piperidine‑bearing arm of Benidipine and its structural analogs [1]. Any program pursuing 1,4‑dihydropyridine calcium channel blockers with a benzylpiperidine ester side chain should specify the 3‑substituted methyl ester to ensure correct regioisomer formation during the Hantzsch‑type cyclization.

Medicinal Chemistry Programs Requiring a CNS‑Penetrant N‑Benzylpiperidine Scaffold with a C‑3 Ester Vector

With a LogP of 2.40 and a PSA below 30 Ų, this compound resides in physicochemical space favorable for CNS exposure [2]. Medicinal chemists designing CNS‑active library compounds or lead optimization candidates that require a basic piperidine nitrogen (revealed upon debenzylation) and a C‑3 acetate ester handle for amide coupling or further diversification will find this building block more suitable than the 4‑substituted isomer or the free acid.

Chemical Biology Probe Synthesis Where Lipophilicity Differential Screens are Used to Deconvolute Target Engagement

The approximately 30‑ to 60‑fold higher partition coefficient of the benzylated compound versus its debenzylated analog can be exploited in matched‑pair lipophilicity sensitivity assays. Researchers investigating the contribution of lipophilicity to off‑target binding or cellular accumulation may procure both the N‑benzyl and N‑debenzylated versions for use as a controlled pair.

Quality‑Controlled Intermediate Supply for GMP‑Adjacent or IND‑Enabling Synthetic Routes

The availability of authenticated reference spectra (NMR, FTIR, MS) through the Wiley KnowItAll library [3] reduces the analytical development burden for laboratories required to demonstrate identity and purity under ICH Q6A or equivalent quality guidelines. Procurement of this specific compound, rather than an analog with incomplete spectral documentation, streamlines the QC release workflow.

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